4-bromo-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide
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Overview
Description
4-methylbenzoic acid [[amino-(4-bromophenyl)methylidene]amino] ester is a member of benzoic acids.
Scientific Research Applications
Photodynamic Therapy Application
- Zinc Phthalocyanine Derivatives : A study by Pişkin, Canpolat, and Öztürk (2020) explored the use of zinc phthalocyanine derivatives, including 4-bromo-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide-related compounds, for photodynamic therapy in cancer treatment. These compounds exhibit high singlet oxygen quantum yield, making them effective for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Structural Analysis in Drug Design
- X-Ray Diffraction of Benzimidazole Derivatives : Research by Ribeiro Morais et al. (2012) involved the structural analysis of benzimidazole compounds related to this compound. This research aids in the design of amyloid-avid probes, which are crucial in studying neurodegenerative diseases (Ribeiro Morais et al., 2012).
Chemical Functionalization for Electrochemical Applications
- Functionalization of Glassy Carbon : Actis et al. (2008) reported on the chemical functionalization of glassy carbon electrodes using 4-bromobenzene and related diazonium salts, including this compound. This process is significant for developing electrochemical sensors and devices (Actis et al., 2008).
Synthesis and Characterization in Medicinal Chemistry
- CCR5 Antagonist Development : Cheng De-ju (2014, 2015) conducted studies on the synthesis and characterization of N-allyl-4-piperidyl benzamide derivatives, related to this compound. These studies contribute to the development of non-peptide CCR5 antagonists, important in HIV treatment (Cheng De-ju, 2014) (Cheng De-ju, 2015).
Catalytic Synthesis in Organic Chemistry
- Palladium-Catalyzed Amination : Baer and Hanna (1981) explored the palladium-catalyzed allylic amination of unsaturated sugars using compounds related to this compound. This research is pivotal in the synthesis of complex organic molecules, such as forosamine (Baer & Hanna, 1981).
Properties
Molecular Formula |
C15H13BrN2O2 |
---|---|
Molecular Weight |
333.18 g/mol |
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 4-methylbenzoate |
InChI |
InChI=1S/C15H13BrN2O2/c1-10-2-4-12(5-3-10)15(19)20-18-14(17)11-6-8-13(16)9-7-11/h2-9H,1H3,(H2,17,18) |
InChI Key |
UISPMHKDFGTWKI-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O/N=C(/C2=CC=C(C=C2)Br)\N |
SMILES |
CC1=CC=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)Br)N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)Br)N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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